molecular formula C11H16 B7884915 1-tert-Butyl-2-methylbenzene CAS No. 27138-21-2

1-tert-Butyl-2-methylbenzene

Cat. No.: B7884915
CAS No.: 27138-21-2
M. Wt: 148.24 g/mol
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-methylbenzene, also known as this compound, is an organic compound with the molecular formula C11H16. It is a derivative of toluene, where a tert-butyl group is substituted at the ortho position relative to the methyl group. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical applications .

Scientific Research Applications

1-tert-Butyl-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used as a solvent and in the production of specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butyl-2-methylbenzene can be synthesized through the alkylation of toluene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include multiple stages of purification to achieve the desired product purity .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-tert-Butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and tert-butyl group. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved include electrophilic aromatic substitution and radical-mediated reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl-2-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The ortho position of the tert-butyl group relative to the methyl group provides distinct steric and electronic effects compared to its isomers .

Properties

IUPAC Name

1-tert-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075056
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-92-6, 27138-21-2
Record name o-tert-Butyltoluene
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Record name Benzene, (1,1-dimethylethyl)methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyltoluene
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Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-2-methylbenzene
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Record name O-TERT-BUTYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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